

Application Notes and Protocols for Triphenylsulfonium Nonaflate in EUV Lithography

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Compound of Interest

Compound Name: *Triphenylsulfonium nonaflate*

Cat. No.: *B114817*

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These application notes provide a comprehensive overview of the use of **triphenylsulfonium nonaflate** as a photoacid generator (PAG) in chemically amplified resists (CARs) for Extreme Ultraviolet (EUV) lithography. The information is intended for professionals in research and development who are working with or exploring advanced lithographic materials and processes.

Introduction

Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that enables the fabrication of semiconductor devices with critical dimensions below 20 nm.^[1] At the heart of this technology are specialized photoresists that respond to EUV radiation (13.5 nm wavelength).^[2] **Triphenylsulfonium nonaflate** is a key component in many of these advanced photoresists, acting as a photoacid generator (PAG).^[3] Upon exposure to EUV radiation, it generates a strong acid, nonafluorobutanesulfonic acid, which then catalyzes a change in the solubility of the surrounding polymer matrix, allowing for the creation of intricate patterns.^[3] This document details the application, performance, and experimental protocols associated with **triphenylsulfonium nonaflate** in EUV lithography.

Mechanism of Action in EUV Lithography

The function of **triphenylsulfonium nonaflate** in a chemically amplified resist is a multi-step process initiated by EUV photons:

- EUV Absorption and Secondary Electron Generation: The EUV photon is absorbed by the polymer matrix of the photoresist, leading to the ejection of a primary photoelectron. This high-energy electron travels through the resist, causing a cascade of ionization events and generating multiple low-energy secondary electrons.
- PAG Activation: These secondary electrons interact with the triphenylsulfonium cation of the PAG.
- Acid Generation: This interaction leads to the dissociation of the triphenylsulfonium cation and the subsequent generation of a strong acid, nonafluorobutanesulfonic acid.
- Catalytic Deprotection/Crosslinking: During the post-exposure bake (PEB) step, the generated acid diffuses through the polymer matrix and catalytically cleaves acid-sensitive protecting groups on the polymer (for a positive-tone resist) or induces crosslinking reactions (for a negative-tone resist). This catalytic amplification means a single acid molecule can induce multiple chemical changes, enhancing the resist's sensitivity.
- Solubility Switch: The chemical modification of the polymer in the exposed regions results in a significant change in its solubility in a developer solution. For a positive-tone resist, the exposed regions become soluble, while for a negative-tone resist, they become insoluble.
- Pattern Formation: The development process selectively removes either the exposed or unexposed regions of the resist, transferring the pattern from the mask to the substrate.

A key challenge in this process is managing the trade-off between resolution, line-edge roughness (LER), and sensitivity (the RLS trade-off).[4] Another important consideration is the outgassing of byproducts, such as benzene, from the photochemical breakdown of the PAG, which can contaminate the EUV optics.[3]

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Figure 1: Chemical pathway of **triphenylsulfonium nonaflate** in a positive-tone EUV chemically amplified resist.

Quantitative Performance Data

The performance of an EUV photoresist is primarily evaluated based on its resolution, sensitivity (dose-to-size), and line-edge roughness (LER). The following tables summarize typical performance metrics for chemically amplified resists in EUV lithography. While specific data for a resist solely based on **triphenylsulfonium nonaflate** is not exhaustively available in a single source, the provided data represents the performance of state-of-the-art CARs, which often utilize similar sulfonium-based PAGs.

Resist Type	Resolution (nm half-pitch)	Sensitivity (mJ/cm ²)	LER (nm)	Reference
Chemically Amplified Resist (CAR) 1	22	11	4.2	[5]
Chemically Amplified Resist (CAR) 2	20	<4	-	[1]
Polymer-Bound PAG Resist	24	11	3.8	[5]
Multi-Trigger Resist	13.3	26	2.97	[1]

Table 1: Performance of various chemically amplified EUV resists.

PAG Loading (% w/w polymer)	Base Quencher Loading (% w/w PAG)	Dose-to-Size for 25 nm hp (mJ/cm ²)
4%	5%	~20
5%	5%	~8
6%	5%	~8
7%	5%	~8
7%	15%	Not specified, but noted as best performance

Table 2: Impact of PAG and Base Quencher loading on the dose-to-size for a 25 nm half-pitch in a chemically-amplified backbone scission resist.[\[6\]](#)

Experimental Protocols

The following is a generalized experimental protocol for EUV lithography using a chemically amplified resist containing **triphenylsulfonium nonaflate**. Specific parameters should be optimized for the particular resist formulation and substrate.

1. Resist Formulation

A typical chemically amplified resist for EUV lithography consists of:

- Polymer Matrix: A polymer with acid-labile protecting groups, such as a copolymer of poly(hydroxystyrene) and an acrylate.
- Photoacid Generator (PAG): **Triphenylsulfonium nonaflate**, typically at a concentration of 4-7% by weight of the polymer.[\[6\]](#)
- Base Quencher: An amine or ammonium salt to control acid diffusion, typically at 5-15% by weight of the PAG.[\[6\]](#)
- Solvent: A solvent system such as a blend of ethyl lactate (EL) and propylene glycol monomethyl ether acetate (PGMEA) (e.g., 80/20 blend).

2. Substrate Preparation

- Start with a clean silicon wafer.
- Apply an underlayer or anti-reflective coating if required for the specific process.

3. Spin Coating

- Dispense the photoresist solution onto the center of the wafer.
- Spin the wafer at a predetermined speed (e.g., 1500-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness (typically 20-50 nm for EUV).

4. Post-Application Bake (PAB)

- Bake the coated wafer on a hotplate to remove residual solvent and densify the film.
- Typical PAB temperatures are in the range of 90-130°C for 60-90 seconds.

5. EUV Exposure

- Expose the wafer in an EUV scanner with a 13.5 nm light source through a photomask.
- The exposure dose will vary depending on the resist sensitivity and desired feature size (typically in the range of 5-50 mJ/cm²).

6. Post-Exposure Bake (PEB)

- Bake the exposed wafer on a hotplate to drive the acid-catalyzed deprotection or crosslinking reaction.
- PEB conditions are critical for controlling the final feature size and profile. Typical temperatures range from 90-130°C for 60-90 seconds.

7. Development

- Immerse the wafer in a developer solution, typically a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water, for a specified time (e.g., 30-60 seconds).

- For a positive-tone resist, the exposed areas will be removed. For a negative-tone resist, the unexposed areas will be removed.

8. Rinse and Dry

- Rinse the wafer with deionized water.
- Dry the wafer using a stream of nitrogen gas.

9. Pattern Inspection

- Inspect the final resist pattern using a scanning electron microscope (SEM) to determine the resolution, LER, and critical dimension (CD).

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Figure 2: Experimental workflow for EUV lithography using a chemically amplified resist.

Conclusion

Triphenylsulfonium nonaflate is a highly effective photoacid generator for advanced EUV photoresists. Its ability to efficiently generate a strong acid upon EUV exposure is fundamental to the chemically amplified resist process, enabling the high sensitivity and resolution required for next-generation semiconductor manufacturing. The performance of resists containing this PAG is influenced by the overall formulation, including the polymer matrix and base quencher concentration, as well as the processing conditions, particularly the post-exposure bake. Further research and optimization of resist formulations and processes will continue to push the boundaries of EUV lithography.

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